molecular formula C19H22F2N2O2 B15137261 (R)-LW-Srci-8

(R)-LW-Srci-8

Katalognummer: B15137261
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VMRIFQHBFDXKML-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-LW-Srci-8 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-LW-Srci-8 typically involves a series of complex chemical reactions. One common method is solution combustion synthesis, which is known for its simplicity, low cost, energy efficiency, and short reaction time . This method can be scaled up for industrial applications and is used to prepare various types of catalysts, including those involving ®-LW-Srci-8.

Industrial Production Methods

In industrial settings, the production of ®-LW-Srci-8 often involves advanced techniques such as sol-gel, combustion, precipitation, hydrothermal, and leaching methods . These methods are chosen based on the desired properties of the final product, such as particle size distribution, morphology, and phase purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-LW-Srci-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving ®-LW-Srci-8 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Wissenschaftliche Forschungsanwendungen

®-LW-Srci-8 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-LW-Srci-8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-LW-Srci-8 include other catalysts and nanomaterials that share similar chemical properties and applications .

Uniqueness

What sets ®-LW-Srci-8 apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility and efficiency in various reactions make it a valuable compound in both research and industrial settings.

Conclusion

®-LW-Srci-8 is a compound of significant interest due to its unique properties and wide range of applications. From its complex synthesis methods to its diverse chemical reactions and applications in various scientific fields, this compound continues to be a valuable subject of study and holds promise for future advancements in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C19H22F2N2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide

InChI

InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1

InChI-Schlüssel

VMRIFQHBFDXKML-GOSISDBHSA-N

Isomerische SMILES

C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3

Kanonische SMILES

C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.